1-(3,4-Diformylphenyl)propan-1-one
Description
1-(3,4-Diformylphenyl)propan-1-one is a diketone-substituted aromatic compound characterized by a propan-1-one backbone attached to a phenyl ring bearing two formyl groups at the 3- and 4-positions. The electron-withdrawing formyl groups enhance reactivity toward nucleophilic additions or condensations, while the ketone group provides a site for further functionalization.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-propanoylphthalaldehyde |
InChI |
InChI=1S/C11H10O3/c1-2-11(14)8-3-4-9(6-12)10(5-8)7-13/h3-7H,2H2,1H3 |
InChI Key |
AESLMUXIMBAIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Diformylphenyl)propan-1-one typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the desired positions . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure selective formylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient production on a larger scale. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the formyl groups can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3,4-Dicarboxyphenylpropan-1-one.
Reduction: 3,4-Dihydroxymethylphenylpropan-1-one.
Substitution: Various substituted phenylpropan-1-one derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3,4-Diformylphenyl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry for designing new drugs .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3,4-Diformylphenyl)propan-1-one and related arylpropanones, based on evidence from peer-reviewed reports and chemical databases:
Key Research Findings
Electronic Effects :
- Electron-Withdrawing Groups (EWGs) : The formyl groups in this compound likely reduce electron density on the aromatic ring, increasing susceptibility to electrophilic substitution at meta/para positions compared to methoxy- or hydroxy-substituted analogs .
- Electron-Donating Groups (EDGs) : Methoxy (e.g., in CAS 1835-04-7) and hydroxyl groups (e.g., CAS 22760-98-1) enhance resonance stabilization, favoring reactions like O-methylation or glycosylation .
Steric and Solubility Considerations :
- Bulky substituents (e.g., ethoxy and fluorine in CAS 1443328-99-1) reduce solubility in aqueous media but improve lipid solubility, critical for drug delivery .
- Hydroxyl-rich analogs (e.g., CAS 22760-98-1) exhibit higher polarity, making them suitable for aqueous-phase reactions .
Reactivity Profiles :
- The α,β-unsaturated ketone in 1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one enables conjugation-driven reactions (e.g., cycloadditions), absent in saturated analogs like this compound .
- Fluorinated derivatives (e.g., CAS 1443328-99-1) show enhanced stability under acidic conditions due to fluorine’s inductive effect .
Biological Activity
1-(3,4-Diformylphenyl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a propanone backbone and two formyl groups on the phenyl ring, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 194.20 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with the cell cycle progression, particularly at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
Study 1: Cytotoxicity Assessment
In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in viability among breast cancer cell lines (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.
Study 2: Mechanistic Insights
Further investigation into the mechanisms revealed that cells treated with this compound showed increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways. Flow cytometry analysis confirmed significant accumulation of cells in the sub-G1 phase after treatment.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Tamoxifen | 10 | Estrogen receptor modulation |
| Curcumin | 20 | NF-kB pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
